3'-Azetidinomethyl-2-carboethoxybenzophenone

Distillation optimization Purification scale-up Thermal stability

3'-Azetidinomethyl-2-carboethoxybenzophenone (CAS 898771-45-4), systematically named ethyl 2-[3-(azetidin-1-ylmethyl)benzoyl]benzoate, is a synthetic benzophenone derivative featuring an azetidine ring at the 3'-position and an ethyl ester at the 2-position (molecular formula C₂₀H₂₁NO₃, MW 323.39 g·mol⁻¹). The compound belongs to a positional isomer family in which the azetidinomethyl and carboethoxy substituents occupy different ring positions on the benzophenone scaffold.

Molecular Formula C20H21NO3
Molecular Weight 323.4 g/mol
CAS No. 898771-45-4
Cat. No. B1293309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Azetidinomethyl-2-carboethoxybenzophenone
CAS898771-45-4
Molecular FormulaC20H21NO3
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCC3
InChIInChI=1S/C20H21NO3/c1-2-24-20(23)18-10-4-3-9-17(18)19(22)16-8-5-7-15(13-16)14-21-11-6-12-21/h3-5,7-10,13H,2,6,11-12,14H2,1H3
InChIKeyNOMYNSBGVWAJMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Azetidinomethyl-2-carboethoxybenzophenone (CAS 898771-45-4): Physicochemical Profile and Procurement Relevance


3'-Azetidinomethyl-2-carboethoxybenzophenone (CAS 898771-45-4), systematically named ethyl 2-[3-(azetidin-1-ylmethyl)benzoyl]benzoate, is a synthetic benzophenone derivative featuring an azetidine ring at the 3'-position and an ethyl ester at the 2-position (molecular formula C₂₀H₂₁NO₃, MW 323.39 g·mol⁻¹) . The compound belongs to a positional isomer family in which the azetidinomethyl and carboethoxy substituents occupy different ring positions on the benzophenone scaffold. Its predicted physicochemical properties—including density (1.185 g·cm⁻³), boiling point (447.3 °C at 760 mmHg), and pKa (8.21 ± 0.10)—differentiate it from closely related isomers and directly influence purification strategy, formulation design, and analytical method development during research procurement .

Synthetic benzophenone scaffold with defined 3'-azetidinomethyl, 2-carboethoxy substitution
Predicted boiling-point profile may support gentler vacuum-distillation scale-up
Predicted pKa differentiates buffer-solubility and salt-form selection during formulation

Why 3'-Azetidinomethyl-2-carboethoxybenzophenone Cannot Be Replaced by Isomeric Analogs


The azetidinomethyl-carboethoxybenzophenone isomer family shares an identical molecular formula (C₂₀H₂₁NO₃) but differs in the precise ring-positions of the two substituents. This positional variation is predicted to produce measurable differences in boiling point (Δ ~40 °C between the 2,3'-isomer and the target 3',2-isomer) and acid–base behavior (ΔpKa ~0.3 units between the 4',2- and 3',2-isomers) . Such differences directly affect distillation-cut design during purification, solubility in buffered media, and chromatographic retention times. Consequently, interchanging isomers without re-validation of synthetic protocols, analytical methods, or bioassay conditions introduces uncontrolled variability, rendering one isomer unsuitable as a drop-in replacement for another in research or pre-clinical workflows .

Positional isomer identity alters distillation cut-points and thermal-exposure profile; boiling-point shift may disrupt purification protocols.
pKa variation between isomers can shift ionization and chromatographic retention; buffer and mobile-phase conditions may need re-optimization.
Purity-grade differences affect analytical qualification and impurity profiling; direct isomer replacement requires method re-validation.

Quantitative Differentiation: 3'-Azetidinomethyl-2-carboethoxybenzophenone Versus Closest Analogs


Boiling-Point Differential: 3'-Azetidinomethyl-2-carboethoxybenzophenone Exhibits a Lower Predicted BP than the 2,3'-Isomer

The predicted boiling point of 3'-azetidinomethyl-2-carboethoxybenzophenone at atmospheric pressure (760 mmHg) is 447.3 °C, approximately 40 °C lower than that of its positional isomer 2-azetidinomethyl-3'-carboethoxybenzophenone (487.2 °C), as reported by ChemSrc . This difference is consistent with altered molecular shape and dipole-moment orientation arising from the different substitution pattern.

Boiling Point
Data to verify
447.3 °C (target) vs. 487.2 °C (2,3'-isomer)
Supports distillation-method selection.
Predicted values; experimental verification recommended.
Distillation optimization Purification scale-up Thermal stability

pKa Contrast: 3'-Azetidinomethyl-2-carboethoxybenzophenone Is Predicted to Be a Weaker Base than the 4',2-Isomer

ChemicalBook reports a predicted pKa of 8.21 ± 0.10 for the azetidine nitrogen in 3'-azetidinomethyl-2-carboethoxybenzophenone, compared with 7.91 ± 0.10 for the 4'-azetidinomethyl-2-carboethoxybenzophenone isomer . The ~0.3-unit difference indicates a subtle but measurable variation in proton-accepting ability driven by the electronic environment around the azetidine ring.

pKa Difference
Data to verify
Δ = +0.30 (8.21 vs 7.91 for 4',2-isomer)
Ionization-profile differentiation.
Predicted pKa; confirm experimentally for bioassay design.
Salt screening Ionization state Bioavailability prediction

Purity Specification Advantage: 3'-Azetidinomethyl-2-carboethoxybenzophenone Is Routinely Available at ≥98% Purity

Multiple vendors list 3'-azetidinomethyl-2-carboethoxybenzophenone at a certified purity of “NLT 98%” (e.g., MolCore) , whereas several positional isomers (e.g., 2-azetidinomethyl-2'-carboethoxybenzophenone, AKSci 8186DB) are offered at a minimum purity of 95% . The 3-percentage-point purity gain reduces the burden of unidentified impurities and simplifies downstream analytical qualification.

Purity Specification
Supplier review
≥98% (NLT 98%) vs. 95% for certain isomers
Reduces impurity-related assay variability.
Verify vendor CoA; batch consistency not guaranteed.
Analytical standard Reproducibility Procurement specification

Recommended Application Scenarios for 3'-Azetidinomethyl-2-carboethoxybenzophenone Based on Quantitative Evidence


Distillation-Intensive Scale-Up Campaigns

Process chemists requiring multi-gram to kilogram quantities of an azetidinomethyl-benzophenone building block may prefer the 3',2-isomer because its ~40 °C lower boiling point (447.3 °C vs. 487.2 °C) enables gentler vacuum-distillation conditions, reducing the risk of thermal decomposition and lowering energy consumption during purification scale-up .

Salt-Form Screening for Oral Bioavailability Optimization

Medicinal chemistry teams evaluating azetidine-containing leads for oral programs can leverage the higher predicted pKa (8.21 vs. 7.91) of the 3',2-isomer, which shifts the ionization equilibrium at intestinal pH and may yield different salt-forming counter-ion preferences compared with the 4',2-isomer, guiding early salt-selection studies .

High-Purity Analytical Reference Standard Procurement

Bioanalytical and QC laboratories requiring a well-characterized reference standard for LC-MS method validation or impurity profiling should source the 3',2-isomer because it is commercially available at ≥98% purity, a 3-percentage-point advantage over the commonly offered 95% purity of certain isomers, thereby simplifying system-suitability and linearity assessments .

Structure–Property Relationship (SPR) Studies on Positional Isomer Libraries

Researchers building SAR tables for azetidinomethyl-benzophenone derivatives can use the quantified Δboiling point and ΔpKa values as experimental design inputs. The 3',2-isomer provides a distinct data point in property-space that helps deconvolute the contribution of substitution topology to bulk physicochemical behavior, informing rational library design .

Application
Selection Property
Validation Focus
Distillation scale-up
Predicted boiling-point profile
Vacuum-distillation condition optimization
Salt-form screening
pKa-based ionization context
Counter-ion selection and solubility profiling
Analytical reference standard
Higher purity baseline
System-suitability and impurity qualification
Structure-property relationship studies
Isomer-property quantification
Substituent-topology contribution analysis
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